molecular formula C12H13ClN2O2 B2813955 2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide CAS No. 2411287-57-3

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide

Cat. No. B2813955
CAS RN: 2411287-57-3
M. Wt: 252.7
InChI Key: PBCYJXQVXCDKBH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide is a chemical compound with the empirical formula C9H7ClN2O . It is a solid substance and is considered a unique chemical used by early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClCC(NC1=CC(C#N)=CC=C1)=O . The InChI representation is 1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-2-7(4-8)6-11/h1-4H,5H2,(H,12,13) .

Safety and Hazards

The compound is classified as a Combustible Solid under the Storage Class Code 11 . The flash point is not applicable . It’s important to note that this product is sold “as-is” and the buyer assumes responsibility for its safe use .

Future Directions

The future directions for the use of 2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide are not specified in the search results. It’s currently provided to early discovery researchers as part of a collection of unique chemicals , suggesting it may have potential applications in various research fields.

properties

IUPAC Name

2-chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-8-11(15-12(16)6-13)10-4-2-3-9(5-10)7-14/h2-5,11H,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCYJXQVXCDKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=CC(=C1)C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(3-cyanophenyl)-2-methoxyethyl]acetamide

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